S-(Pentachlorophenyl)-L-cysteine
Description
Structure
3D Structure
Properties
CAS No. |
75005-80-0 |
|---|---|
Molecular Formula |
C9H6Cl5NO2S |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,3,4,5,6-pentachlorophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H6Cl5NO2S/c10-3-4(11)6(13)8(7(14)5(3)12)18-1-2(15)9(16)17/h2H,1,15H2,(H,16,17)/t2-/m0/s1 |
InChI Key |
IMTQLFZHDUEHTB-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C(C(C(=O)O)N)SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for S Pentachlorophenyl L Cysteine and Analogs
Strategies for Regiospecific Chemical Synthesis of S-(Pentachlorophenyl)-L-cysteine
Optimized Reaction Pathways and Conditions
The principal pathway for synthesizing S-aryl-L-cysteines involves the reaction of an aryl halide or a related compound with L-cysteine or its derivatives. For this compound, this typically involves the reaction of hexachlorobenzene (B1673134) with L-cysteine in the presence of a base. The base is crucial for generating the thiolate anion from the cysteine's sulfhydryl group, which then acts as the nucleophile.
Another effective method is the sulfa-Michael addition. This involves reacting a suitable thiophenol, in this case, pentachlorothiophenol (B89746), with an activated acrylic acid derivative like methyl 2-acetamidoacrylate (MAA). nih.gov This reaction is often facilitated by a base and a phase transfer catalyst to improve yields and reaction rates. nih.gov
Common solvents for these reactions include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which effectively solvate the reacting species. google.com Reaction temperatures are typically elevated, often in the range of 80°C to 150°C, to facilitate the substitution on the electron-deficient aromatic ring. google.com
Interactive Table 1: Optimized Reaction Conditions for S-Aryl-L-cysteine Synthesis
| Parameter | Condition | Rationale |
| Reaction Type | Nucleophilic Aromatic Substitution | Direct formation of the C-S bond on the aromatic ring. |
| Aryl Source | Hexachlorobenzene or Pentachlorothiophenol | Provides the pentachlorophenyl moiety. |
| Cysteine Source | L-cysteine or N-acetyl-L-cysteine | Provides the cysteine backbone. |
| Base | Potassium Carbonate, Sodium Hydroxide | Deprotonates the thiol group to form the nucleophilic thiolate. |
| Solvent | DMF, DMSO | Aprotic polar solvents that facilitate the reaction. google.com |
| Temperature | 80 - 150 °C | Provides necessary activation energy for the substitution. google.com |
| Catalyst | Phase Transfer Catalyst (e.g., Aliquat 336) | Enhances reaction rates, especially in biphasic systems. nih.gov |
Precursor Chemistry and Intermediate Compounds
The synthesis of this compound relies on key precursors and proceeds through specific intermediates. The primary precursors are a source of the pentachlorophenyl group and L-cysteine or a protected form.
Pentachlorophenyl Precursors: Hexachlorobenzene (HCB) is a common starting material. nih.govnih.gov Alternatively, pentachlorothiophenol can be used, which reacts directly with a cysteine derivative where the thiol group has been replaced by a leaving group.
Cysteine Precursors: L-cysteine itself can be used, though its reactivity can be complex. More commonly, protected forms are employed, such as N-acetyl-L-cysteine, which is also the structure of the corresponding mercapturic acid metabolite. nih.govnih.gov For Michael additions, methyl 2-acetamidoacrylate (MAA) is a key synthon. nih.gov
In biological systems, the formation of this compound occurs via a well-defined metabolic pathway. HCB first conjugates with glutathione (B108866) (GSH) to form S-(pentachlorophenyl)glutathione. nih.gov This intermediate is then sequentially broken down by enzymes, removing the glutamate (B1630785) and glycine (B1666218) residues to yield this compound. nih.gov Subsequent N-acetylation in the body leads to the final mercapturic acid metabolite, N-acetyl-S-(pentachlorophenyl)cysteine. nih.gov
Synthesis of Deuterated and Isotopically Labeled this compound Analogs
Isotopically labeled analogs are indispensable tools for metabolic tracing, quantification studies, and elucidating reaction mechanisms.
Methodologies for Stable Isotope Incorporation
Stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the this compound molecule. This is typically achieved by using a labeled precursor during the synthesis.
Labeled Cysteine: The most straightforward approach is to use L-cysteine that has been pre-labeled with ¹³C, ¹⁵N, or D at specific positions. nih.gov These labeled amino acids can be produced through bacterial fermentation on labeled glucose and ammonia (B1221849) sources or via enzymatic synthesis. nih.gov For instance, bacterial cysteine synthases can incorporate isotopic sulfur (³⁴S) from labeled sodium sulfide (B99878) into L-cysteine.
Labeled Phenyl Ring: While less common for this specific compound, it is theoretically possible to synthesize hexachlorobenzene from ¹³C-labeled benzene.
Enzymatic Synthesis: Labeled this compound can be synthesized enzymatically, mimicking the biological pathway. This would involve reacting HCB with isotopically labeled glutathione in the presence of glutathione S-transferases, followed by enzymatic hydrolysis. This method ensures the correct stereochemistry and provides a biomimetic standard. ed.ac.uk
A protocol for quantitative stable isotope-labeled metabolite tracing of cysteine metabolism involves using labeled serine to trace its incorporation into the glutathione synthesis pathway. nih.gov This framework can be adapted to study the synthesis of this compound. nih.gov
Applications in Mechanistic and Kinetic Studies
Isotopically labeled this compound and its precursors are vital for quantitative mass spectrometry and for studying metabolic pathways.
Internal Standards: A labeled version of the analyte is the ideal internal standard for LC-MS analysis. It co-elutes with the unlabeled analyte and experiences the same matrix effects, allowing for precise and accurate quantification in complex biological samples like urine or plasma. ed.ac.uk
Metabolic Flux Analysis: By introducing a labeled precursor (e.g., ¹³C-HCB or ¹⁵N-L-cysteine) into a biological system, researchers can trace the label through the metabolic network. This allows for the determination of the flux and rate of formation of this compound and its subsequent metabolites, such as pentachlorothioanisole. nih.gov
Kinetic Isotope Effects: The use of deuterated substrates can reveal information about the rate-determining steps in enzymatic reactions or chemical transformations. Comparing the reaction rates of deuterated versus non-deuterated precursors can help elucidate the mechanism of C-H bond cleavage or other key steps.
Derivatization Techniques for this compound for Enhanced Research Utility
Chemical derivatization is often necessary to improve the analytical characteristics of this compound, particularly for gas chromatography-mass spectrometry (GC-MS) analysis. capes.gov.br Derivatization increases volatility, improves thermal stability, and enhances detection sensitivity. capes.gov.bryoutube.com
The primary sites for derivatization on the this compound molecule are the carboxylic acid, the primary amine, and the thiol group (if not already part of the S-aryl bond).
Esterification: The carboxylic acid group is commonly converted to a methyl or ethyl ester by reaction with an alcohol (methanol or ethanol) under acidic conditions. This neutralizes the polar carboxyl group and increases volatility.
Acylation: The amino group can be acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA) or trifluoroacetic anhydride (TFAA). nih.govnih.gov This process replaces the active hydrogens on the amine with a fluorinated acyl group, which significantly improves volatility and makes the molecule highly sensitive to electron capture negative-ion chemical ionization (ECNICI) mass spectrometry.
Silylation: Both the carboxyl and amino groups can be silylated using reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-methyl-tert-butyldimethylsilyltrifluoroacetamide (MTBSTFA). youtube.compsu.edu This replaces active hydrogens with bulky, non-polar silyl (B83357) groups, rendering the molecule suitable for GC analysis. youtube.com
A typical two-step derivatization for GC-MS analysis would involve esterification of the carboxyl group followed by acylation of the amino group. nih.govnih.gov
Interactive Table 2: Common Derivatization Techniques for GC-MS Analysis
| Technique | Reagent | Target Functional Group | Purpose |
| Esterification | HCl in Methanol/Ethanol | Carboxylic Acid | Increase volatility, reduce polarity. nih.gov |
| Acylation | PFPA, TFAA | Amine, Hydroxyl | Increase volatility, enhance detection (ECNICI). nih.gov |
| Silylation | MSTFA, MTBSTFA | Amine, Carboxylic Acid, Hydroxyl | Increase volatility, improve thermal stability. youtube.compsu.edu |
Chemical Modification for Spectroscopic Probes
The modification of this compound and its analogs to create spectroscopic probes is a field of significant interest, primarily leveraging the reactive handles of the L-cysteine moiety—the primary amine and the carboxylic acid. These sites allow for the covalent attachment of fluorophores to report on biological events or to quantify the molecule itself.
A prevalent strategy involves coupling fluorescent scaffolds, such as naphthalimides, to the N-terminus of the amino acid. nih.govnih.gov Naphthalimide derivatives are particularly useful due to their excellent photostability, high fluorescence quantum yields, and tunable photophysical properties. semanticscholar.org The synthesis typically involves reacting the amino group of this compound with a naphthalimide anhydride or an activated naphthalimide derivative. The resulting probe often exhibits environment-sensitive fluorescence, which can be exploited for sensing applications. nih.gov For instance, a maleimide-coupled naphthalimide has been developed as a two-photon fluorescent probe for cysteine detection. nih.gov While the probe itself is weakly fluorescent, its reaction with a thiol-containing molecule like cysteine blocks a photoinduced electron transfer (d-PET) process, leading to a significant enhancement in fluorescence. nih.gov
Another advanced approach is the creation of "turn-on" fluorescent probes. nih.gov In this design, the probe is initially non-fluorescent or weakly fluorescent. Upon a specific chemical reaction, such as a Michael addition or a cyclization cascade initiated by a target analyte, a highly fluorescent product is formed. nih.govrsc.org For example, a probe might be designed where the S-aryl group of an analog is displaced via an SNAr reaction by a nucleophilic analyte, leading to the release of a fluorescent reporter. acs.orgrsc.org Given the highly activated nature of the pentachlorophenyl ring, this compound is a potential candidate for such reaction-based sensing mechanisms.
The table below summarizes key characteristics of representative fluorescent probes used for labeling cysteine or molecules with similar reactive handles.
| Fluorophore Class | Reactive Group for Coupling | Typical Excitation (nm) | Typical Emission (nm) | Mechanism of Action |
| Naphthalimide | Maleimide (B117702) | ~340-450 | ~470-550 | Thiol-maleimide Michael addition blocks d-PET, enhancing fluorescence. nih.govnih.gov |
| BODIPY | Phenyl sulfide | ~500 | ~510-580 | SNAr substitution of the phenyl sulfide by a thiol analyte alters the fluorophore's electronic structure, causing a fluorescence shift or turn-on. acs.org |
| Carbazole-Pyridine | Aldehyde | ~360 | ~480 | Reaction with cysteine disrupts an intramolecular charge transfer (ICT) process, "turning on" fluorescence. nih.gov |
| Near-Infrared (NIR) Dyes | Acryloyloxy | ~700-750 | ~750-800 | Michael addition of a thiol to the acryloyl group initiates an ICT-based fluorescence turn-on. nih.gov |
Linker Chemistry for Conjugate Synthesis
The cysteine portion of S-aryl-L-cysteines is a cornerstone of modern bioconjugation chemistry, particularly for the synthesis of complex biomolecules like antibody-drug conjugates (ADCs). nih.govnih.gov Cysteine bioconjugation leverages the unique nucleophilicity of the thiol side chain, making it an ideal target for selective chemical modification on large proteins. rsc.orgnih.gov While this compound itself could be a building block, the principles of linker chemistry are more broadly applied to cysteine residues engineered into protein backbones. acs.org
The most established method for cysteine conjugation involves the use of maleimide-based linkers. axispharm.comresearchgate.net This chemistry relies on a Michael addition reaction where the cysteine thiol attacks the electron-deficient double bond of the maleimide ring. axispharm.com The reaction is highly efficient and chemoselective for thiols at physiological pH (6.5-7.5), proceeding rapidly to form a stable thio-succinimide bond. axispharm.com This strategy is widely used to attach cytotoxic drugs, imaging agents, or polymers to antibodies and other proteins. axispharm.comresearchgate.net
Despite its widespread use, the stability of the resulting thio-succinimide linkage can be a concern, as it can undergo a retro-Michael reaction, leading to premature release of the conjugated payload. mdpi.com This has spurred the development of advanced linker technologies for more robust conjugates.
Dibromo- and Dihalopyridazinedione Linkers: These bifunctional reagents are designed to bridge or "staple" two cysteine residues, such as those made available by reducing a native interchain disulfide bond in an antibody. nih.gov This approach results in highly homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and improved stability. nih.gov
Iodoacetamide (B48618) Linkers: The reaction between a thiol and an iodoacetyl group forms a highly stable thioether bond. mdpi.com Heterobifunctional linkers incorporating an iodoacetamide moiety are used for creating stable ADCs and can be designed as branched structures to attach multiple drug molecules per cysteine site, achieving a high DAR. mdpi.comnih.govresearchgate.net
Vinylheteroarenes: Next-generation linkers, such as vinylpyrimidines and vinyltriazines, have emerged as stable alternatives to maleimides. rsc.org They react selectively with cysteine via a conjugate addition mechanism to form exceptionally stable bioconjugates that show superior stability in human plasma compared to their maleimide counterparts. rsc.org
The following table compares common linker chemistries used for cysteine-based conjugate synthesis.
| Linker Chemistry | Reactive Group | Bond Formed | Key Features |
| Maleimide | Maleimide | Thiosuccinimide | High efficiency and selectivity at neutral pH; widely used but potentially reversible. nih.govaxispharm.com |
| Dibromomaleimide | Dibromomaleimide | Disulfide Bridge | Cross-links two thiols, improving homogeneity and stability of conjugates like ADCs. nih.govacs.org |
| Iodoacetamide | Iodoacetyl | Thioether | Forms a very stable, irreversible covalent bond; used in high-DAR linkers. mdpi.comresearchgate.net |
| Vinylpyrimidine | Vinylpyrimidine | Thioether | High selectivity for cysteine over other nucleophiles; forms highly stable conjugates. rsc.org |
These advanced synthetic methodologies transform this compound and its analogs from simple chemical entities into sophisticated tools for research and therapeutic development.
Spectroscopic and Spectrometric Elucidation of S Pentachlorophenyl L Cysteine Structure and Conformation
High-Resolution Mass Spectrometry for Structural Confirmation and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the analysis of S-(Pentachlorophenyl)-L-cysteine, offering high sensitivity and specificity for its detection and structural elucidation, particularly in complex biological matrices.
Electrospray ionization (ESI) is the most commonly employed ionization technique for this compound due to its polar and non-volatile nature. In positive-ion mode ESI, the molecule readily forms the protonated molecular ion [M+H]⁺. This "soft" ionization method minimizes in-source fragmentation, allowing for the accurate determination of the molecular weight. Atmospheric pressure chemical ionization (APCI) can also be used, although it is generally more suited for less polar compounds. The choice between ESI and APCI depends on the sample matrix and the desired sensitivity.
Tandem mass spectrometry (MS/MS) coupled with high-resolution accurate mass (HRAM) analyzers, such as Orbitrap or time-of-flight (TOF) instruments, provides unequivocal structural confirmation. HRAM measurements allow for the determination of the elemental composition of the parent ion and its fragment ions with a high degree of confidence, distinguishing this compound from other co-eluting compounds with the same nominal mass.
Collision-induced dissociation (CID) in MS/MS experiments on the protonated molecular ion of this compound reveals a characteristic fragmentation pattern. The major fragmentation pathways include the neutral loss of water (-18 Da) and the loss of the carboxyl group (-46 Da). A key diagnostic fragment ion is formed by the cleavage of the C-S bond, resulting in the pentachlorothiophenolate ion.
Table 1: Key High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Observed m/z | Fragmentation |
| [M+H]⁺ | 371.8842 | 371.8845 | Protonated molecular ion |
| [M+H - H₂O]⁺ | 353.8737 | 353.8740 | Loss of water |
| [M+H - HCOOH]⁺ | 325.8943 | 325.8946 | Loss of formic acid |
| [C₆Cl₅S]⁻ | 280.8115 | 280.8112 | Pentachlorothiophenolate ion (in negative mode) |
Note: Observed m/z values are examples and may vary slightly between instruments.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of this compound, providing unambiguous information about the carbon skeleton, proton environments, and stereochemistry.
One-dimensional ¹H NMR spectroscopy of this compound shows characteristic signals for the α-proton and the two diastereotopic β-protons of the cysteine moiety. The chemical shifts of these protons are influenced by the electron-withdrawing pentachlorophenyl ring. The ¹³C NMR spectrum provides signals for all carbon atoms in the molecule, including the carbons of the pentachlorophenyl ring and the cysteine backbone.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure:
COSY (Correlation Spectroscopy) establishes the connectivity between adjacent protons, for instance, between the α-proton and the β-protons of the cysteine residue.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-3 bonds), which is essential for connecting the cysteine moiety to the pentachlorophenyl ring via the sulfur atom.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is vital for conformational analysis.
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-CH | ~4.0 | ~55.0 |
| β-CH₂ | ~3.5 (diastereotopic) | ~38.0 |
| C=O | - | ~172.0 |
| C-S (aromatic) | - | ~135.0 |
| C-Cl (aromatic) | - | ~132.0 |
| C (aromatic) | - | ~130.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.
Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and serves as a molecular fingerprint for its identification.
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the various functional groups:
A broad O-H stretching band from the carboxylic acid group.
N-H stretching vibrations from the amine group.
A strong C=O stretching vibration from the carboxylic acid.
C-H stretching and bending vibrations from the cysteine backbone.
C-Cl stretching vibrations from the pentachlorophenyl ring.
C-S stretching vibrations.
Raman spectroscopy complements IR spectroscopy, particularly for the non-polar bonds. The C-S and C-Cl bonds of the pentachlorophenyl ring often give rise to strong and characteristic Raman signals, aiding in the confirmation of the substitution pattern on the aromatic ring.
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| N-H (Amine) | Stretching | 3200-3000 |
| C-H (Aliphatic) | Stretching | 2960-2850 |
| C=O (Carboxylic Acid) | Stretching | 1760-1690 |
| C-Cl (Aromatic) | Stretching | 1100-800 |
| C-S | Stretching | 700-600 |
Note: These are general ranges and the exact peak positions can be influenced by the molecular environment and physical state of the sample.
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation
X-ray crystallography stands as the definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule. This technique provides a three-dimensional map of electron density, from which the precise arrangement of atoms in a crystal lattice can be deduced, including bond lengths, bond angles, and torsional angles.
As of the latest available data, a specific single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible crystallographic databases. Consequently, detailed crystallographic parameters such as unit cell dimensions, space group, and precise atomic coordinates for this specific compound are not available. However, the expected stereochemistry and potential solid-state conformational features can be inferred from the well-established principles of amino acid stereochemistry and the analysis of related S-substituted cysteine derivatives.
Absolute Stereochemistry
The "L" designation in this compound refers to the relative configuration of the chiral center at the alpha-carbon (Cα), relating it to L-glyceraldehyde. For most L-amino acids, this corresponds to an S-configuration according to the Cahn-Ingold-Prelog (CIP) priority rules. libretexts.orglibretexts.org However, L-cysteine and its derivatives are notable exceptions. libretexts.orglibretexts.orgpinterest.com
The CIP priority is determined by the atomic number of the atoms directly attached to the chiral center. In the case of this compound, the substituents on the Cα are the amino group (-NH2), the carboxyl group (-COOH), a hydrogen atom (-H), and the thiomethyl group leading to the pentachlorophenyl ring (-CH2-S-C6Cl5). Due to the higher atomic number of sulfur compared to the oxygen of the carboxyl group, the side chain containing the sulfur atom is assigned a higher priority. pinterest.com This results in an R-configuration for L-cysteine and its S-substituted derivatives. libretexts.orglibretexts.orgpinterest.com Therefore, the absolute stereochemistry of the Cα in this compound is predicted to be (R).
Solid-State Conformation
In the absence of direct crystallographic data for this compound, insights into its likely solid-state conformation can be drawn from studies of similar molecules, such as S-nitroso-L-cysteine ethyl ester hydrochloride. nih.gov The conformation of cysteine derivatives in the solid state is largely defined by the torsional angles of the molecular backbone and the side chain.
For S-substituted cysteine derivatives, the conformation around the Cα-Cβ bond is of particular interest. Studies on cysteinyl-containing small molecules have shown a preference for gauche conformations. nih.gov For instance, the crystal structure of S-nitroso-L-cysteine ethyl ester hydrochloride revealed the presence of two rotamers, with the major one adopting a gauche+ (synclinal) conformation and the minor one an anti (trans, antiperiplanar) conformation. nih.gov
It is plausible that this compound would also exhibit a preference for a gauche conformation in the solid state, influenced by intramolecular and intermolecular interactions within the crystal lattice. The bulky and electron-withdrawing pentachlorophenyl group would significantly influence the packing of the molecules, likely leading to specific hydrogen bonding networks involving the amino and carboxyl groups, as well as potential non-covalent interactions involving the chlorine atoms and the aromatic ring.
A hypothetical solid-state structure would likely feature the zwitterionic form of the amino acid, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-), which is typical for amino acids in the crystalline state.
To provide definitive information, an experimental X-ray crystallographic analysis of this compound would be required. Such a study would yield precise data on its molecular geometry and packing in the solid state.
Biotransformation and Enzymatic Pathways of S Pentachlorophenyl L Cysteine Non Human, Non Clinical Contexts
Elucidation of Enzymatic Formation from Pentachlorothiophenol (B89746) Precursors
The formation of S-(Pentachlorophenyl)-L-cysteine is not a direct reaction but the result of a multi-step detoxification pathway known as the mercapturic acid pathway. This process begins with the enzymatic conjugation of the precursor xenobiotic with glutathione (B108866), followed by sequential enzymatic processing.
The initial and rate-limiting step in the formation of this compound involves the conjugation of an electrophilic precursor with the tripeptide glutathione (γ-L-glutamyl-L-cysteinyl-glycine). nih.gov This reaction is catalyzed by a superfamily of enzymes known as Glutathione S-Transferases (GSTs). researchgate.netreactome.org GSTs are found in a wide variety of organisms and play a central role in the detoxification of xenobiotics. nih.govresearchgate.net
The mechanism involves the activation of the thiol group (-SH) of the cysteine residue within glutathione by the GST enzyme, turning it into a potent nucleophile. washington.edu This activated glutathione then attacks an electrophilic site on the pentachlorophenyl-containing precursor. In the case of hexachlorobenzene (B1673134) or pentachloronitrobenzene (B1680406), these compounds are first metabolized to form reactive intermediates, such as pentachlorothiophenol, which can then be conjugated. nih.gov The generalized reaction is the substitution of a chlorine atom on the aromatic ring by the glutathione molecule. This conjugation reaction renders the lipophilic xenobiotic more water-soluble, facilitating its further metabolism and excretion. researchgate.netnih.gov
Following the initial conjugation, the resulting S-(pentachlorophenyl)glutathione conjugate undergoes further processing to yield the cysteine conjugate. This occurs through the sequential action of two key enzymes primarily located on the outer surface of cell membranes.
Gamma-Glutamyltranspeptidase (GGT): The first step is the removal of the γ-glutamyl residue from the glutathione conjugate. nih.gov GGT, also known as γ-glutamyltransferase, catalyzes the transfer of the γ-glutamyl moiety to an acceptor molecule, which can be an amino acid or water. nih.govnih.gov This cleavage results in the formation of the dipeptide conjugate, S-(pentachlorophenyl)cysteinylglycine.
Dipeptidases: The newly formed dipeptide conjugate is then a substrate for various dipeptidases, such as cysteinylglycine (B43971) dipeptidase. nih.gov These enzymes hydrolyze the peptide bond between the cysteine and glycine (B1666218) residues, releasing a free glycine molecule. nih.gov The final product of this step is this compound. nih.gov
This two-step enzymatic cleavage is a conserved part of the mercapturic acid pathway across many species, ensuring the efficient processing of glutathione conjugates into their corresponding cysteine derivatives. nih.gov
Table 1: Key Enzymes in the Formation of this compound
| Enzyme | Abbreviation | Function | Substrate | Product |
| Glutathione S-Transferase | GST | Catalyzes the conjugation of glutathione to an electrophilic pentachlorophenyl precursor. researchgate.netreactome.org | Pentachlorophenyl precursor + Glutathione | S-(pentachlorophenyl)glutathione |
| Gamma-Glutamyltranspeptidase | GGT | Removes the γ-glutamyl residue from the glutathione conjugate. nih.govnih.gov | S-(pentachlorophenyl)glutathione | S-(pentachlorophenyl)cysteinylglycine |
| Dipeptidase | - | Cleaves the glycine residue from the dipeptide conjugate. nih.gov | S-(pentachlorophenyl)cysteinylglycine | This compound |
Identification and Characterization of Biotransformation Products (Non-Human Derived)
Once formed, this compound can be a terminal metabolite or undergo further biotransformation, depending on the organism and its enzymatic capabilities.
Microorganisms possess a vast and diverse array of enzymes capable of degrading complex organic molecules. While specific metabolite profiles for the degradation of this compound are not extensively documented, studies on related compounds provide insight into potential pathways. For instance, the bacterium Microbacterium paraoxydans has been shown to degrade pentachlorobiphenyl, indicating that microbes have the enzymatic machinery to attack polychlorinated aromatic structures. frontiersin.org The degradation of L-cysteine itself is well-studied in bacteria, often involving enzymes like L-cysteine desulfhydrases that can produce hydrogen sulfide (B99878). nih.govnih.govnih.gov It is plausible that microbial systems metabolize this compound through initial cleavage of the C-S bond, followed by the degradation of the resulting pentachlorothiophenol and L-cysteine moieties.
Plants and aquatic organisms also possess the core enzymatic pathways for xenobiotic metabolism. Plants are known to have active GST and GGT enzymes, suggesting they can perform the conjugation and processing steps to form this compound from environmental contaminants. google.com Further metabolism in plants often leads to the incorporation of the cysteine conjugate into other molecules or sequestration within the vacuole.
In aquatic environments, microbial communities in sediments play a significant role in biotransformation. Metagenomic analyses of mangrove sediments have revealed a high abundance of genes involved in the sulfur cycle, including those for L-cysteine synthesis (cysE and cysK), which are used to assimilate sulfide. mdpi.com This indicates an active cysteine metabolism that could potentially be involved in the breakdown of cysteine conjugates. The degradation of organosulfur compounds is a key process in these anoxic environments. nih.gov
Mechanistic Investigations of this compound Degradation by Microbial Enzymes
The primary mechanism for the degradation of cysteine S-conjugates in microbial systems involves a class of enzymes known as C-S lyases, or cysteine S-conjugate β-lyases. nih.gov These enzymes catalyze the cleavage of the carbon-sulfur bond, which is a critical step in the detoxification or, in some cases, bioactivation of halogenated compounds.
The reaction catalyzed by C-S lyase proceeds via a β-elimination mechanism. The enzyme cleaves the C-S bond of this compound to yield three products:
Pentachlorothiophenol (PCPT): The aromatic thiol portion of the molecule. nih.gov
Pyruvate (B1213749): An α-keto acid that can enter central metabolic pathways. nih.gov
Ammonia (B1221849): Released from the amino group of the cysteine backbone. nih.gov
This pathway effectively breaks down the conjugate into smaller, more manageable components for the cell. Bacteria such as Pseudomonas sp. contain L-cysteine desulfhydrase, an enzyme with a similar function of cleaving the C-S bond in cysteine. nih.gov The degradation of the herbicide butachlor (B1668075) by Bacillus cereus also demonstrates the capacity of soil bacteria to break down complex chlorinated aromatic compounds, often involving hydrolytic and dealkylation enzymes. mdpi.com These findings support the role of microbial enzymes in the environmental fate of this compound.
Table 2: Potential Microbial Enzymes in this compound Degradation
| Enzyme Class | Example Enzyme | Function | Potential Products |
| C-S Lyase | Cysteine S-conjugate β-lyase | Cleavage of the C-S bond through β-elimination. nih.gov | Pentachlorothiophenol, Pyruvate, Ammonia |
| Desulfhydrase | L-cysteine desulfhydrase | Removal of the sulfur group from cysteine and its derivatives. nih.govnih.gov | Pentachlorothiophenol, Pyruvate, Ammonia, Hydrogen Sulfide |
| Hydrolase/Dealkylase | Butachlor degradation enzymes | Cleavage of various bonds within complex aromatic molecules. mdpi.com | Further breakdown products of Pentachlorothiophenol |
Pathways of C-S Bond Cleavage
The principal pathway for the cleavage of the C-S bond in this compound in non-human biological systems is mediated by the enzyme cysteine S-conjugate β-lyase (C-S lyase). nih.govnih.gov This enzyme is also known by other names, including glutamine transaminase K and L-cysteine-S-conjugate thiol-lyase. wikipedia.org C-S lyases are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze a β-elimination reaction. nih.govnih.gov
This compound + H₂O --(C-S lyase)--> Pentachlorothiophenol + Pyruvate + NH₃
In mammals, the enzymes exhibiting C-S lyase activity are often those involved in routine amino acid metabolism, such as certain aminotransferases, which catalyze this β-lyase reaction as a non-physiological side reaction. nih.govepa.gov The activity of C-S lyase is not limited to the liver; it has also been identified in the kidney, where it plays a significant role in the metabolism of cysteine S-conjugates. ojp.govnih.gov
The cleavage of this compound is a crucial bioactivation step. While the initial conjugation of xenobiotics with glutathione to form the cysteine conjugate is a detoxification pathway, the subsequent cleavage of the C-S bond can lead to the formation of reactive thiols that may exert toxic effects. nih.gov
Enzymatic Dehalogenation Mechanisms
Direct enzymatic dehalogenation of the pentachlorophenyl ring of this compound itself is not a well-documented primary metabolic pathway in non-human, non-clinical contexts. The primary metabolic focus is on the cleavage of the C-S bond. nih.govnih.gov
However, dehalogenation reactions are known to occur on the parent compounds from which this compound is derived. For instance, the reductive dehalogenation of chlorinated aromatic compounds is a known bacterial process. nih.gov Additionally, oxidative dehalogenation of pentachlorophenol (B1679276), a related compound, is mediated by microsomal enzymes. nih.gov It is plausible that any dehalogenation of the pentachlorophenyl moiety would occur either prior to conjugation with cysteine or following the C-S bond cleavage that releases pentachlorothiophenol. The released thiol could then potentially undergo further metabolism, which might include dehalogenation steps.
In Vitro Metabolic Studies of this compound Using Subcellular Fractions and Recombinant Enzymes (Non-Human)
In vitro metabolic studies are essential for elucidating the enzymatic pathways involved in the biotransformation of xenobiotics. These studies often utilize subcellular fractions, such as liver S9, microsomes, and cytosol, as well as purified or recombinant enzymes to isolate and characterize specific metabolic reactions. wikipedia.orgnih.gov
The S9 fraction, which contains both microsomal and cytosolic enzymes, is a comprehensive tool for studying both Phase I and Phase II metabolism. mpbio.com Cytosolic fractions are particularly relevant for studying enzymes like C-S lyase, which are primarily located in the cytosol and mitochondria. ojp.govbioivt.com
A study investigating the metabolism of various synthetic cysteine conjugates, including this compound (PCPhC), using bacterial 100,000 x g supernatants (a fraction rich in cytosolic enzymes), demonstrated the activity of bacterial cysteine conjugate β-lyase on this compound. The cleavage of PCPhC to pyruvate was observed, and this reaction was inhibited by aminooxyacetic acid (AOAA), a known inhibitor of β-lyase.
| Substrate | Enzyme Source | Metabolite Detected | Inhibitor Effect (AOAA) |
| This compound (PCPhC) | Bacterial 100,000 x g supernatant | Pyruvate | Inhibition of pyruvate formation |
This table summarizes the findings from an in vitro study on the bacterial metabolism of this compound.
While specific data from in vitro studies using non-human mammalian subcellular fractions (e.g., rat liver S9 or kidney cytosol) or recombinant mammalian C-S lyases for the metabolism of this compound are not extensively detailed in publicly available literature, the known presence and activity of C-S lyase in these fractions from species like rats strongly suggest a similar metabolic fate. ojp.govnih.gov Studies with other halogenated cysteine S-conjugates have confirmed C-S lyase activity in rat liver and kidney cytosol and mitochondria. ojp.gov For example, the N-acetylated form of this compound has been identified as a major metabolite in rats, and its excretion is particularly high in females, indicating active renal processing. nih.gov This further supports the role of renal enzymes in the metabolism of this class of compounds.
Environmental Fate and Biogeochemical Cycling of S Pentachlorophenyl L Cysteine
Abiotic Transformation Processes in Aquatic and Terrestrial Environments
Abiotic transformation processes, which are independent of biological activity, play a significant role in the initial breakdown and alteration of S-(Pentachlorophenyl)-L-cysteine in the environment. These processes are largely dictated by the chemical stability of the molecule and its interaction with environmental factors such as sunlight and water.
Another potential photolytic pathway involves the cleavage of the carbon-sulfur bond linking the pentachlorophenyl group to the L-cysteine moiety. This could result in the formation of pentachlorophenol (B1679276) and various degradation products of L-cysteine. The presence of the amino acid portion might also influence the photolytic rate and pathway compared to PCP alone, potentially through sensitization or quenching mechanisms.
The hydrolytic stability of this compound is a key factor in its persistence in aquatic environments. The thioether linkage between the pentachlorophenyl ring and the cysteine sulfur is generally considered stable under neutral pH conditions. However, under more extreme pH conditions (highly acidic or alkaline), hydrolysis may become more significant.
Studies on analogous compounds, such as S-(2-haloethyl)-L-cysteine derivatives, have shown that the rate of hydrolysis can be pH-dependent. For instance, the hydrolysis of S-(2-chloroethyl)-L-cysteine analogs increases significantly at alkaline pH. nih.gov This suggests that the hydrolysis of this compound could be accelerated in alkaline waters or soils. The reaction would likely involve the cleavage of the C-S bond, yielding pentachlorophenol and L-cysteine. The kinetics of this reaction would be influenced by temperature and the presence of catalytic species in the environment.
Table 1: Predicted Abiotic Transformation Reactions of this compound
| Process | Reactant | Potential Products | Influencing Factors |
|---|---|---|---|
| Photolytic Degradation | This compound | Tetrachlorophenyl-L-cysteine, Trichlorophenyl-L-cysteine, Pentachlorophenol, Cysteine degradation products | Sunlight intensity (UV radiation), pH, presence of photosensitizers |
| Hydrolysis | This compound | Pentachlorophenol, L-cysteine | pH (accelerated at alkaline conditions), Temperature |
Microbial Biodegradation and Mineralization Potential in Varied Ecosystems
Microbial activity is a critical driver in the breakdown of organic contaminants in the environment. The biodegradation of this compound is expected to involve the metabolic capabilities of diverse microbial communities present in soil and water.
While specific microorganisms capable of degrading this compound have not been explicitly identified, the biodegradation of its constituent parts, pentachlorophenol and L-cysteine, is well-documented. Numerous bacterial strains have been isolated that can utilize PCP as a carbon and energy source. A prominent example is Sphingomonas chlorophenolica (formerly Flavobacterium), which is known to degrade PCP. nih.gov Other genera, including Pseudomonas and Rhodococcus, also contain species capable of degrading chlorinated phenols. nih.gov It is plausible that microbial consortia containing such PCP-degrading bacteria could also attack the pentachlorophenyl moiety of the conjugate.
The L-cysteine portion of the molecule is a naturally occurring amino acid and is readily metabolized by a wide range of microorganisms. Bacteria such as Escherichia coli and Corynebacterium glutamicum possess well-characterized pathways for cysteine metabolism. nih.gov Therefore, it is likely that a diverse array of soil and aquatic microorganisms can degrade the cysteine part of the molecule. The complete mineralization of this compound would likely require the synergistic action of a microbial consortium, with some members cleaving the C-S bond and others degrading the resulting pentachlorophenol and cysteine. Anaerobic microorganisms have also been shown to be capable of the complete reductive dechlorination of PCP. nih.gov
The enzymatic degradation of this compound would likely be initiated by enzymes that can cleave the thioether bond or modify the pentachlorophenyl ring. For the pentachlorophenyl moiety, the initial step in aerobic degradation by Sphingomonas species is catalyzed by a pentachlorophenol-4-monooxygenase, encoded by the pcpB gene. nih.gov This enzyme hydroxylates PCP to tetrachlorohydroquinone. Subsequent enzymes in the pathway further dechlorinate and cleave the aromatic ring.
The metabolism of the cysteine conjugate could proceed through pathways involved in the degradation of other S-conjugates. Cysteine S-conjugate β-lyases are enzymes known to cleave the C-S bond of various cysteine conjugates, leading to the formation of a thiol, pyruvate (B1213749), and ammonia (B1221849). nih.gov It is conceivable that a microbial β-lyase could recognize this compound as a substrate, releasing pentachlorothiophenol (B89746). This intermediate would then be subject to further degradation. The genes encoding these β-lyases have been identified in various bacteria.
For the L-cysteine moiety itself, once cleaved from the pentachlorophenyl group, it would be degraded by enzymes such as L-cysteine desulfhydrases, which are common in microorganisms and catalyze the removal of the sulfur atom. nih.gov
Table 2: Potential Microbial Degradation Pathways for this compound
| Component | Potential Degrading Microorganisms | Key Enzymes/Genes | Potential Intermediates |
|---|---|---|---|
| Pentachlorophenyl Moiety | Sphingomonas chlorophenolica, Pseudomonas sp., Rhodococcus sp. | Pentachlorophenol-4-monooxygenase (pcpB) | Tetrachlorohydroquinone, Chlorinated phenols |
| L-cysteine Moiety | Escherichia coli, Corynebacterium glutamicum, Diverse soil/aquatic microbes | L-cysteine desulfhydrases | Pyruvate, Ammonia, Sulfide (B99878) |
| Thioether Linkage | Microbial consortia | Cysteine S-conjugate β-lyases | Pentachlorothiophenol |
Sorption, Leaching, and Bioavailability in Soil and Sediment Systems
The transport and bioavailability of this compound in the subsurface are largely controlled by its sorption to soil and sediment particles.
Sorption of this compound will be influenced by the physicochemical properties of both the molecule and the soil/sediment. The pentachlorophenyl group imparts a high degree of hydrophobicity, suggesting that partitioning into soil organic matter will be a significant sorption mechanism. Studies on pentachlorophenol have shown that its sorption is strongly correlated with the organic carbon content of the soil. nih.gov
The leaching potential of this compound is inversely related to its sorption. Strong sorption to soil particles will limit its mobility and reduce the risk of it leaching into groundwater. Conversely, in soils with low organic matter content and at pH values where the molecule is more anionic and water-soluble, leaching could be more pronounced. Studies on PCP have indicated a high leaching potential in certain soils. researchgate.net
Bioavailability, or the fraction of the compound that is available for uptake by organisms, is closely linked to its partitioning between the solid, aqueous, and gaseous phases in the environment. In sediments, the formation of insoluble metal sulfides can control the bioavailability of certain metals. mdpi.com While this is a different context, the sulfur atom in this compound could potentially interact with minerals and organic matter in sediments, affecting its availability to degrading microorganisms. The compound's bioavailability will ultimately determine the rate and extent of its biodegradation in soil and sediment systems. The presence of L-cysteine synthase genes (cysK and cysE) in mangrove sediments suggests an active cycling of cysteine, which could influence the bioavailability and transformation of cysteine conjugates. mdpi.com
Table 3: Factors Influencing the Environmental Mobility and Bioavailability of this compound
| Process | Key Influencing Factors | Expected Outcome |
|---|---|---|
| Sorption | Soil organic carbon content, Soil pH, Clay content and type | Increased sorption with higher organic carbon; pH-dependent sorption due to ionizable groups |
| Leaching | Sorption coefficient (Kd), Water solubility, Soil type and structure | Lower leaching in soils with high sorption capacity; potentially higher leaching at alkaline pH |
| Bioavailability | Sorption-desorption kinetics, Aqueous concentration, Microbial community composition | Reduced bioavailability when strongly sorbed; influenced by the degradative capacity of local microflora |
Adsorption Isotherms and Kinetics
The adsorption of this compound to soil particles is a key process governing its mobility and bioavailability in the terrestrial environment. While direct studies on this compound are limited, research on analogous compounds such as pentachlorophenol (PCP) provides significant insights. The adsorption of these compounds often follows established isotherm models that describe the equilibrium distribution of the adsorbate between the solid and liquid phases.
Batch kinetic studies on related compounds have shown that adsorption can be a relatively rapid process, with a significant percentage of the compound being removed from the aqueous phase within hours. For instance, studies on PCP demonstrated that over 90% of the compound was removed from water using a peat-bentonite mixture, reaching equilibrium in approximately 8 hours. nih.gov The sorption process for ionizable organic compounds like this compound, which has both a carboxylic acid and an amino group, is complex. The neutral form of the related compound PCP has been found to conform to a linear isotherm model, while the charged species is better described by the Langmuir model. nih.govudel.edu This suggests that different sorption mechanisms may be at play depending on the soil pH and the ionization state of the compound.
The kinetics of adsorption for similar compounds have been shown to be biphasic, involving an initial rapid sorption phase followed by a much slower, long-term sorption process. udel.eduudel.edu This slow sorption can be concentration-dependent, with higher concentrations leading to more pronounced slow sorption kinetics. udel.edu
Below is an interactive data table summarizing typical adsorption isotherm and kinetic parameters for analogous chlorinated aromatic compounds.
Interactive Data Table: Adsorption Parameters for Analogous Compounds
| Parameter | Value | Compound | Soil/Sorbent | Reference |
|---|---|---|---|---|
| Isotherm Model | Freundlich | Pentachlorophenol (PCP) | Peat-bentonite mixture | nih.gov |
| Isotherm Model | Linear (neutral species) | Pentachlorophenol (PCP) | Soil | nih.govudel.edu |
| Isotherm Model | Langmuir (charged species) | Pentachlorophenol (PCP) | Soil | nih.govudel.edu |
| Equilibrium Time | 8 hours | Pentachlorophenol (PCP) | Peat-bentonite mixture | nih.gov |
| Apparent Equilibrium | ~48 hours | Pentachlorophenol (PCP) | Silt loam soil | udel.eduresearchgate.net |
| Sorption Maximum (Langmuir) | 250 mg/kg | Pentachlorophenol (PCP) | Soil | udel.edu |
Influence of Soil Organic Matter and Clay Content
The composition of the soil, particularly its organic matter and clay content, plays a pivotal role in the adsorption and subsequent mobility of this compound. Soil organic matter is a primary sorbent for many organic pollutants due to its high surface area and diverse functional groups. Studies on pentachlorophenol have demonstrated a strong positive correlation between its adsorption and the organic carbon content of the soil. epa.gov The sorption of PCP has been shown to be significantly higher in peat moss compared to bentonite (B74815) clay, indicating the dominant role of organic matter in the adsorption process. nih.gov
Clay minerals also contribute to the sorption of chlorinated organic compounds, although their influence can be more complex and pH-dependent. The adsorption of PCP to soil and sediment is stronger under acidic conditions. epa.gov This is because the neutral form of the molecule, which is more prevalent at lower pH, is more hydrophobic and thus has a higher affinity for organic matter. The organic carbon-water (B12546825) partition coefficient (Koc) for the undissociated species of PCP is significantly higher than for the dissociated species, underscoring the importance of pH and soil organic matter in its environmental fate. epa.gov
The type of clay can also be a factor. While specific data for this compound is not available, the principles of organic contaminant-soil interaction suggest that soils with a higher content of both organic matter and swelling clays (B1170129) would exhibit greater sorption capacity for this compound.
Interactive Data Table: Influence of Soil Components on Adsorption of Analogous Compounds
| Soil Component | Effect on Adsorption | Compound | Key Finding | Reference |
|---|---|---|---|---|
| Soil Organic Matter | Increased adsorption | Pentachlorophenol (PCP) | Adsorption decreased with increased bentonite in peat-bentonite mixture, indicating peat (organic matter) dominance. | nih.gov |
| Soil Organic Matter | Increased adsorption | Pentachlorophenol (PCP) | Koc for undissociated species is high (25,000), indicating strong sorption to organic carbon. | epa.gov |
| Clay Content | Adsorption is a contributing factor | Pentachlorophenol (PCP) | Adsorption to soil is a combination of partitioning to organic matter and interaction with mineral surfaces. | epa.gov |
| pH | Increased adsorption at lower pH | Pentachlorophenol (PCP) | Sorption is stronger under acidic conditions. | epa.gov |
Uptake and Translocation in Terrestrial and Aquatic Flora
The uptake and translocation of this compound by plants are critical components of its biogeochemical cycle, influencing its potential to enter the food chain. While direct studies on this specific compound are scarce, research on the uptake of other persistent organic pollutants provides a framework for understanding its behavior. The physicochemical properties of the compound, such as its hydrophobicity and molecular size, are key determinants of its uptake potential. nih.gov
For many organic contaminants, uptake occurs primarily through the roots from contaminated soil and water. clu-in.org The movement of these compounds from the soil to the plant roots and then into the xylem for translocation to the aerial parts is a complex process. nih.gov The efficiency of this process can vary significantly between different plant species and even between cultivars of the same species. nih.gov
Pentachlorothiophenol (PCTP), a related compound, is known to be toxic to terrestrial plants, suggesting that this compound could also have phytotoxic effects. federalregister.gov The presence of the cysteine moiety may influence its uptake and metabolism within the plant, as cysteine itself is a naturally occurring amino acid involved in sulfur metabolism. nih.gov However, the conjugation of xenobiotics to cysteine is often a detoxification pathway in plants, which can lead to sequestration in vacuoles or incorporation into cell wall components, thereby limiting translocation.
Interactive Data Table: Plant Uptake and Translocation of Analogous Compounds
| Plant Species/Cultivar | Compound Class | Key Finding | Reference |
|---|---|---|---|
| Cucurbitaceae | Dichlorodiphenylethanes | Bioconcentration factors varied significantly among cultivars. | nih.gov |
| General | Pharmaceuticals and Personal Care Products | Uptake is influenced by chemical hydrophobicity, ionization, and plant transpiration rates. | nih.gov |
| General | Per- and Poly-fluoroalkyl Substances (PFAS) | Long-chain PFAS tend to remain in the roots, while short-chain PFAS are more readily translocated. | clu-in.org |
| Maize | S-benzyl-L-cysteine (inhibitor of cysteine synthesis) | Can impair photosynthesis and reduce plant growth. | researchgate.net |
Advanced Analytical Methodologies for Detection, Quantification, and Characterization of S Pentachlorophenyl L Cysteine in Research Matrices
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods Development and Optimization
Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the primary analytical tool for the analysis of non-volatile, polar compounds like S-(Pentachlorophenyl)-L-cysteine. Its high sensitivity and selectivity allow for effective detection and quantification in intricate matrices. Method development focuses on optimizing both the chromatographic separation and the mass spectrometric detection to achieve the desired analytical performance.
Chromatographic Separation Modes (e.g., Reverse Phase, HILIC)
The choice of chromatographic mode is paramount for retaining and resolving this compound from other matrix components. The two primary modes applicable are Reversed-Phase (RP) chromatography and Hydrophilic Interaction Liquid Chromatography (HILIC).
Reversed-Phase (RP) Chromatography: RP-HPLC is a widely used technique where a nonpolar stationary phase is used with a polar mobile phase. youtube.com For this compound, which contains a polar L-cysteine moiety, retention on traditional C18 columns can be limited, especially if highly aqueous mobile phases are required for elution. youtube.com This can lead to co-elution with other polar, early-eluting matrix components. However, RP-HPLC remains a viable starting point for method development. nih.gov
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular alternative for the separation of highly polar compounds. nih.gov It utilizes a polar stationary phase (such as bare silica (B1680970) or silica modified with polar functional groups) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, and a small amount of aqueous solvent. thermofisher.comyoutube.com In HILIC, a water-rich layer is formed on the surface of the stationary phase, and polar analytes are retained through partitioning between this layer and the bulk mobile phase. youtube.com This mechanism is well-suited for the polar nature of this compound, providing enhanced retention and separation from nonpolar interferences. nih.gov
Table 1: Comparison of Chromatographic Modes for this compound Analysis
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
|---|---|---|
| Stationary Phase | Nonpolar (e.g., C18, C8) | Polar (e.g., Silica, Amide, Diol) |
| Mobile Phase | Polar (High aqueous content) | Less Polar (High organic content, e.g., >60% Acetonitrile) |
| Retention Mechanism | Partitioning of nonpolar analytes from the polar mobile phase to the nonpolar stationary phase. youtube.com | Partitioning of polar analytes into an adsorbed water layer on the polar stationary phase. youtube.com |
| Suitability for Analyte | May provide insufficient retention due to the polar L-cysteine group. | Excellent retention and selectivity for polar analytes. nih.gov |
| Elution Order | Less polar compounds are retained longer. | More polar compounds are retained longer. |
| Advantages | Robust, widely available, extensive literature. | Better retention of polar compounds, increased MS sensitivity due to high organic mobile phase. youtube.com |
| Disadvantages | Poor retention of very polar compounds. | Longer column equilibration times, potential for analyte instability in certain mobile phases. |
Targeted and Untargeted MS Approaches (e.g., SRM, PRM, Data-Dependent Acquisition)
Mass spectrometry detection can be performed using either targeted or untargeted approaches, depending on the research goal.
Targeted Approaches: Targeted methods are used for quantifying known analytes and offer the highest sensitivity and specificity.
Selected Reaction Monitoring (SRM): Performed on a triple-quadrupole (QqQ) mass spectrometer, SRM is a highly specific quantitative technique. nih.gov It involves the selection of a specific precursor ion (the molecular ion of this compound) in the first quadrupole, fragmentation of this ion in the second quadrupole (collision cell), and detection of one or more specific product ions in the third quadrupole. nih.gov This process minimizes background noise and provides excellent quantitative accuracy.
Parallel Reaction Monitoring (PRM): PRM is a targeted approach performed on high-resolution accurate-mass (HRAM) instruments, such as Quadrupole-Orbitrap systems. creative-proteomics.comwashington.edu Like SRM, it isolates a precursor ion in the quadrupole. However, instead of detecting specific product ions, the Orbitrap mass analyzer detects all product ions simultaneously at high resolution and mass accuracy. researchgate.net This provides not only quantification but also confident qualitative confirmation of the analyte's identity, making method development simpler than for SRM as it does not require pre-selection of fragment ions. nih.govcreative-proteomics.com
Untargeted Approaches: Untargeted methods aim to detect and identify as many compounds as possible in a sample, making them ideal for metabolite discovery and profiling. jfda-online.com
Data-Dependent Acquisition (DDA): DDA is a common untargeted approach where the mass spectrometer performs a full scan to detect all ions present. nih.gov It then automatically selects the most intense ions from that scan for fragmentation (MS/MS). nih.gov This allows for the identification of unknown compounds, such as other potential metabolites of pentachlorophenol (B1679276), alongside the target analyte. Recent advancements in DDA, such as wide window acquisition, have improved proteome and metabolome coverage. nih.gov
Table 2: Hypothetical Targeted MS Parameters for this compound
| Parameter | Setting | Rationale |
|---|---|---|
| Analyte | This compound | - |
| Formula | C₉H₆Cl₅NO₂S | - |
| Molecular Weight | 385.49 g/mol | - |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative | Depends on which mode provides better sensitivity for the analyte. |
| Precursor Ion (m/z) | [M+H]⁺ = 385.86 (isotope pattern) | Protonated molecule in positive mode. |
| [M-H]⁻ = 383.85 (isotope pattern) | Deprotonated molecule in negative mode. | |
| SRM/PRM Transition 1 (Quantifier) | 385.86 -> [Product Ion A] | The most intense and stable fragment ion is chosen for quantification. |
| SRM/PRM Transition 2 (Qualifier) | 385.86 -> [Product Ion B] | A second fragment ion is monitored to confirm identity. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique known for its high chromatographic resolution. impactfactor.org However, its application is limited to analytes that are volatile and thermally stable. nih.gov this compound, with its polar carboxylic acid and amine functional groups, is non-volatile and would decompose at the high temperatures used in a GC inlet. Therefore, chemical derivatization is a mandatory step to enable GC-MS analysis. psu.edu
Derivatization Strategies for Enhanced Volatility and Detection
Derivatization chemically modifies the analyte to increase its volatility and thermal stability by masking polar functional groups. shimadzu.com For this compound, derivatization would target the carboxyl and amine groups of the cysteine moiety.
Silylation: This is one of the most common derivatization techniques. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens on hydroxyl, carboxyl, thiol, and amine groups with a nonpolar trimethylsilyl (B98337) (TMS) group. youtube.com This process dramatically increases volatility and reduces polarity, making the compound suitable for GC analysis. youtube.com
Acylation: Reagents such as acetic anhydride (B1165640) or pentafluoropropionic anhydride (PFPA) can be used to acylate the amine group. nih.gov This strategy is often combined with esterification of the carboxylic acid group.
Esterification followed by Acylation: This two-step process first converts the carboxylic acid to an ester (e.g., a methyl ester using HCl in methanol) and then acylates the amine and any hydroxyl groups. This comprehensive approach ensures all polar sites are masked. nih.gov
Table 3: Common Derivatization Reagents for GC-MS Analysis of Amino Acid Conjugates
| Derivatization Reagent | Abbreviation | Target Functional Groups | Resulting Derivative |
|---|---|---|---|
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | -OH, -COOH, -NH₂, -SH | Trimethylsilyl (TMS) ether/ester/amine/thioether |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | -OH, -COOH, -NH₂, -SH | Trimethylsilyl (TMS) ether/ester/amine/thioether |
| Acetic Anhydride | - | -NH₂, -OH | Acetyl derivative |
| Pentafluoropropionic Anhydride | PFPA | -NH₂, -OH | Pentafluoropropionyl (PFP) derivative |
Capillary Electrophoresis (CE) and Related Electrophoretic Techniques for Separation and Characterization
Capillary electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. chromatographyonline.com Having emerged as a viable analytical method in the 1980s, it offers an alternative to chromatography for the analysis of charged and highly polar molecules like this compound. chromatographyonline.com
The analyte possesses both a negatively charged carboxylate group and a positively charged amino group (depending on the buffer pH), making it amphoteric and thus ideally suited for CE separation. CE can provide very high-resolution separations, potentially resolving this compound from structurally similar metabolites or parent compounds. The primary drawback of traditional CE is its lower sensitivity compared to LC-MS, due to the small injection volumes and short optical pathlength for on-capillary UV detection. However, coupling CE with mass spectrometry (CE-MS) can overcome this limitation, combining the high separation efficiency of CE with the sensitive and specific detection of MS.
Sample Preparation Protocols for Complex Environmental and Biological Matrices (Non-Clinical)
Effective sample preparation is crucial to remove interfering substances, concentrate the analyte, and ensure compatibility with the analytical instrument. nih.gov The choice of protocol depends heavily on the matrix (e.g., soil, water, tissue homogenate).
Liquid-Liquid Extraction (LLE): A fundamental technique used to separate compounds based on their relative solubilities in two different immiscible liquids. For this compound, a series of extractions at different pH values could be used to selectively isolate it.
Solid-Phase Extraction (SPE): SPE is a more selective and efficient technique than LLE. chromatographyonline.com For this compound, a multi-modal SPE strategy could be employed. A reversed-phase cartridge (e.g., C18) could be used to retain the pentachlorophenyl moiety, while an ion-exchange cartridge (either cation or anion exchange) could target the charged groups on the cysteine portion. A typical automated SPE workflow involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the purified analyte. nih.gov
Protein Precipitation (PPT): For biological samples like tissue extracts, PPT is a common first step to remove high-molecular-weight proteins. chromatographyonline.com This is typically achieved by adding a cold organic solvent, such as acetonitrile, which denatures and precipitates the proteins, leaving the small-molecule analyte in the supernatant for further analysis. chromatographyonline.com
Accelerated Solvent Extraction (ASE): For solid samples like soil or tissue, ASE uses elevated temperatures and pressures to extract analytes more efficiently than traditional methods. The extract would then require further cleanup, likely via SPE. nih.gov
Table 4: Overview of Sample Preparation Techniques for this compound
| Technique | Matrix Type | Principle | Advantages | Disadvantages |
|---|---|---|---|---|
| Protein Precipitation (PPT) | Biological (e.g., tissue homogenate) | Protein removal via solvent-induced denaturation. chromatographyonline.com | Fast, simple, inexpensive. | Non-selective, may not remove all interferences (e.g., phospholipids). |
| Liquid-Liquid Extraction (LLE) | Aqueous (e.g., water, extracts) | Partitioning between two immiscible liquid phases. | High capacity, inexpensive. | Labor-intensive, requires large solvent volumes, can form emulsions. |
| Solid-Phase Extraction (SPE) | Aqueous, Organic Extracts | Analyte is retained on a solid sorbent while interferences are washed away. chromatographyonline.com | High selectivity, high concentration factor, easily automated. | Higher cost, requires method development. |
| Accelerated Solvent Extraction (ASE) | Solid (e.g., soil, tissue) | Solvent extraction at elevated temperature and pressure. nih.gov | Fast, efficient, reduced solvent consumption compared to Soxhlet. | Requires specialized equipment, extract requires further cleanup. |
Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) Optimization
Effective sample purification is a critical prerequisite for the reliable quantification of this compound. Both solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are extensively used to clean up and concentrate the analyte from complex sample matrices.
Liquid-Liquid Extraction (LLE) has been a conventional approach for the extraction of this compound and its related metabolites. The optimization of LLE involves the careful selection of an appropriate organic solvent system that provides high extraction efficiency for the analyte while minimizing the co-extraction of matrix components. The pH of the aqueous phase is a crucial parameter that can be adjusted to maximize the partitioning of the target compound into the organic phase. For instance, acidification of the sample can protonate the carboxylic acid group of the cysteine moiety, increasing its hydrophobicity and facilitating its transfer into a non-polar organic solvent. Common organic solvents used include ethyl acetate (B1210297) and diethyl ether. Multiple extraction steps are often performed to ensure exhaustive recovery of the analyte.
Solid-Phase Extraction (SPE) offers a more controlled and often more efficient alternative to LLE, with the potential for higher sample throughput and reduced solvent consumption. The optimization of SPE for this compound involves a systematic evaluation of various parameters to achieve optimal retention of the analyte and effective removal of interfering substances. Key considerations include the choice of the sorbent material, the pH of the sample and wash solutions, and the composition of the elution solvent. Reversed-phase sorbents, such as C18 or polymeric materials, are commonly employed for the extraction of moderately polar compounds like this compound from aqueous matrices.
The optimization process typically involves the following steps:
Sorbent Selection: Testing different sorbent chemistries (e.g., C18, C8, polymeric) to find the one with the best retention characteristics for this compound.
Sample Loading Conditions: Adjusting the pH of the sample to ensure the analyte is in a form that will be retained by the sorbent. For reversed-phase SPE, a lower pH is generally preferred to suppress the ionization of the carboxylic acid group.
Wash Steps: Developing a wash protocol using solvents of intermediate strength to remove co-extracted matrix components without prematurely eluting the analyte of interest.
Elution: Selecting a strong organic solvent or a mixture of solvents that can effectively desorb the analyte from the sorbent.
A comparison of these two techniques reveals that while LLE can be straightforward to implement, SPE often provides cleaner extracts, leading to reduced matrix effects in subsequent chromatographic analyses.
Table 1: Illustrative Parameters for SPE and LLE of this compound
| Parameter | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Stationary Phase/Solvent | C18 or Polymeric Reversed-Phase | Ethyl Acetate or Diethyl Ether |
| Sample Pre-treatment | Acidification to pH < 3 | Acidification to pH < 3 |
| Wash Solution | Water/Methanol mixtures | Not Applicable |
| Elution Solvent | Methanol or Acetonitrile | Not Applicable |
| Key Optimization Factor | Sorbent type and wash/elution solvent composition | Solvent choice and pH of aqueous phase |
Matrix Effects and Internal Standard Methodologies
In quantitative analysis using techniques like LC-MS, matrix effects can significantly impact the accuracy and precision of the results. Matrix effects are the alteration of the ionization efficiency of the target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression or enhancement, resulting in an underestimation or overestimation of the analyte concentration, respectively.
For this compound analysis in biological matrices such as plasma, urine, or tissue homogenates, the complexity of the sample makes it particularly susceptible to matrix effects. These matrices contain a high abundance of endogenous components like salts, lipids, and proteins that can interfere with the ionization process in the mass spectrometer source.
To compensate for these matrix effects and other variations during sample preparation and analysis, the use of an appropriate internal standard (IS) is crucial. An ideal internal standard should have physicochemical properties very similar to the analyte of interest and should experience the same matrix effects. The most effective type of internal standard is a stable isotope-labeled (SIL) analog of the analyte.
For this compound, a suitable SIL-IS would be a version of the molecule where one or more atoms are replaced with their heavy isotopes, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (B135050) (¹⁵N). For example, S-(Pentachlorophenyl)-L-[¹³C₃,¹⁵N]cysteine could serve as an excellent internal standard. These SIL-IS co-elute with the analyte and exhibit nearly identical ionization behavior, allowing for accurate correction of signal variations.
In the absence of a commercially available or readily synthesizable SIL-IS, a structural analog can be used. However, it is important to validate that the analog behaves similarly to the analyte under the specific analytical conditions and effectively compensates for matrix effects. The selection of an appropriate internal standard is a critical step in method development and validation for the reliable quantification of this compound.
Table 2: Internal Standard Strategies for this compound Quantification
| Internal Standard Type | Example | Rationale for Use |
| Stable Isotope-Labeled | S-(Pentachlorophenyl)-L-[¹³C₃,¹⁵N]cysteine | Co-elutes with the analyte and experiences identical matrix effects, providing the most accurate correction. |
| Structural Analog | S-(2,3,4,5-Tetrachlorophenyl)-L-cysteine | Similar chemical structure and chromatographic behavior, can compensate for some matrix effects but may not be as effective as a SIL-IS. |
Isotope Dilution Mass Spectrometry for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive method for achieving the highest level of accuracy and precision in quantitative analysis. This technique is particularly valuable for the absolute quantification of this compound in complex research matrices, as it effectively overcomes the challenges of analyte loss during sample preparation and matrix-induced signal variability.
The principle of IDMS involves spiking a known amount of a stable isotope-labeled internal standard (as discussed in section 7.4.2) into the sample prior to any extraction or cleanup steps. This SIL-IS is chemically identical to the endogenous analyte but has a different mass due to the isotopic labeling. The analyte and the SIL-IS are then co-extracted and co-analyzed by mass spectrometry.
The concentration of the endogenous this compound is determined by measuring the ratio of the mass spectrometric response of the unlabeled analyte to that of the labeled internal standard. Since any losses during sample processing will affect both the analyte and the SIL-IS equally, the ratio of their signals remains constant, leading to a highly accurate and precise measurement.
The implementation of an IDMS method for this compound typically involves the following:
Synthesis of a high-purity SIL-IS: A crucial step is the synthesis or acquisition of a well-characterized SIL-IS, such as S-(Pentachlorophenyl)-L-[¹³C₃,¹⁵N]cysteine.
Method Development: Optimization of chromatographic separation to ensure the analyte and SIL-IS co-elute and are well-resolved from other matrix components. Mass spectrometric parameters, including precursor and product ion selection for multiple reaction monitoring (MRM), are optimized for maximum sensitivity and specificity.
Calibration: A calibration curve is constructed by analyzing a series of standards containing a fixed amount of the SIL-IS and varying known concentrations of the unlabeled analyte. The response ratio is plotted against the concentration ratio.
Sample Analysis: The sample is spiked with the same amount of SIL-IS as used in the calibration standards, and the response ratio is measured. The concentration of the analyte in the sample is then calculated from the calibration curve.
The use of IDMS provides a robust and reliable method for the absolute quantification of this compound, making it the gold standard for studies requiring high accuracy, such as in toxicological research and human biomonitoring.
Table 3: Key Parameters in an IDMS Method for this compound
| Parameter | Description |
| Analyte | This compound |
| Internal Standard | S-(Pentachlorophenyl)-L-[¹³C₃,¹⁵N]cysteine |
| Instrumentation | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative or positive mode |
| Mass Transition (Analyte) | Specific precursor ion to product ion transition for this compound |
| Mass Transition (IS) | Corresponding mass-shifted precursor to product ion transition for the SIL-IS |
| Quantification | Based on the ratio of the peak area of the analyte to the peak area of the internal standard |
Future Directions, Unresolved Questions, and Emerging Paradigms in S Pentachlorophenyl L Cysteine Research
Exploration of Novel Biotransformation Pathways and Enzymes
While the formation of S-(Pentachlorophenyl)-L-cysteine from glutathione (B108866) conjugates is a known pathway, the complete picture of its metabolic fate remains incomplete. Future research must delve deeper into novel biotransformation routes. Studies on analogous compounds, such as S-(p-bromophenyl)-L-cysteine, have revealed alternative pathways involving cysteine conjugate sulfoxides and subsequent C-S bond cleavage to produce thiol metabolites. nih.gov Investigating whether this compound undergoes similar sulfoxidation and subsequent enzymatic cleavage by cysteine conjugate β-lyases is a critical next step. nih.gov Furthermore, research into the metabolism of other complex molecules has shown the existence of novel oxidative cleavage pathways. nih.gov A key unresolved question is whether enzymes beyond the well-characterized β-lyases, such as cytochrome P450 isoforms or novel oxidoreductases, are involved in its degradation or activation. nih.gov Identifying and characterizing these enzymes will be fundamental to understanding the potential for bioactivation to reactive intermediates. The biosynthesis of L-cysteine itself involves a complex network of enzymes, and understanding how the presence of the pentachlorophenyl group affects these pathways is another area for exploration. nih.govmdpi.com
| Research Focus | Potential Enzymes/Pathways | Rationale/Key Question |
| Sulfoxidation Pathway | Cysteine Conjugate Sulfoxide (B87167) Enzymes | Does S-PCP-L-cysteine form a sulfoxide intermediate, similar to other S-aryl-cysteines? nih.gov |
| C-S Bond Cleavage | Cysteine Conjugate β-lyases, Cytochrome P450s | What enzymes are responsible for cleaving the C-S bond, and do they produce reactive thiols? nih.govnih.gov |
| Ring Scission | Oxidative Enzymes | Can the pentachlorophenyl ring or the cysteine moiety undergo oxidative cleavage, leading to novel metabolites? nih.gov |
| Microbial Metabolism | L-cysteine synthase, Desulfurases | How do microbial enzymes in environments like soil and sediment process S-PCP-L-cysteine? mdpi.com |
Development of Advanced Computational Models for Predicting Environmental Fate and Molecular Interactions
The environmental persistence and transport of this compound are significant concerns. Advanced computational models offer a powerful, cost-effective means to predict its behavior. Future efforts should focus on developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Biodegradation Relationship (QSBR) models specifically parameterized for halogenated aromatic compounds. A significant challenge in this area is the high variability of experimental data on biodegradation. researchgate.net Bayesian inference models represent an emerging paradigm, as they can robustly handle this variability and uncertainty to estimate key parameters like biodegradation half-lives in different environmental compartments (e.g., soil, water). researchgate.net These models can provide more reliable data for building predictive tools needed by regulatory agencies. researchgate.net Molecular docking and dynamics simulations can also predict the binding affinity and interactions of this compound with key enzymes, helping to prioritize experimental studies on biotransformation and potential toxicity mechanisms.
Integration of Omics Technologies (e.g., Metagenomics, Proteomics) to Elucidate Microbial Roles
Microorganisms play a pivotal role in the environmental fate of xenobiotics. The integration of "omics" technologies is a powerful paradigm for moving beyond single-organism studies to a holistic, systems-level understanding of microbial communities interacting with this compound. researchgate.netthebioscan.com Metagenomics can be used to survey contaminated environments to identify the microbial taxa and functional genes responsible for its degradation. mdpi.com For instance, genes encoding cysteine synthase (cysK) and serine acetyltransferase (cysE) have been shown to be crucial in sulfide (B99878) biotransformation in certain ecosystems, and similar approaches could pinpoint key genes for S-PCP-L-cysteine metabolism. mdpi.com Transcriptomics and proteomics can then reveal which of these potential pathways are actively expressed in the presence of the compound. mdpi.comnih.gov Metabolomics, the large-scale study of small molecules, can identify the resulting biotransformation products, providing a complete picture of the metabolic network. frontiersin.orgnih.gov This multi-omics approach can connect genetic potential to functional activity, revealing novel degradation pathways and the specific microorganisms involved. researchgate.netnih.gov
| Omics Technology | Application to S-PCP-L-cysteine Research | Expected Outcome |
| Metagenomics | Analysis of microbial DNA from contaminated soil/sediment. mdpi.com | Identification of microbial species and genes (e.g., for dehalogenases, lyases) involved in degradation. |
| Transcriptomics | Analysis of RNA to see which genes are actively expressed in the presence of S-PCP-L-cysteine. nih.gov | Understanding of the regulatory response and active metabolic pathways. |
| Proteomics | Identification and quantification of the full protein complement of microorganisms. mdpi.com | Direct evidence of the enzymes (e.g., β-lyases) produced to metabolize the compound. |
| Metabolomics | Comprehensive analysis of metabolites in a biological system. frontiersin.orgnih.gov | Identification of novel degradation products and elucidation of the complete biotransformation pathway. |
Synthesis of Functionally Diverse this compound Derivatives for Probing Biochemical Mechanisms
To precisely probe the biochemical and molecular interactions of this compound, the synthesis of functionally diverse derivatives is an essential future direction. Chemical synthesis methods for S-aryl-cysteines, which typically involve reacting an aryl halide with a cysteine thiolate, can be adapted for this purpose. google.comgoogle.com Key unresolved questions about enzyme-substrate specificity and the role of specific functional groups can be addressed with a library of tailored molecules. For example, synthesizing derivatives with altered chlorination patterns on the phenyl ring could elucidate the role of steric and electronic effects in binding to metabolizing enzymes like β-lyases. Isotope-labeled derivatives (e.g., with ¹³C or ¹⁵N) would be invaluable for tracing metabolic pathways and quantifying flux without ambiguity. Furthermore, creating derivatives with fluorescent tags or photo-affinity labels would enable researchers to visualize the compound's localization within cells and identify its protein binding partners.
Methodological Innovations in Trace Analysis of this compound in Complex Systems
Detecting and quantifying this compound at environmentally and biologically relevant concentrations presents a significant analytical challenge. Future research must focus on methodological innovations that push the boundaries of sensitivity and specificity. While standard HPLC methods exist, emerging techniques hold promise. sielc.com The development of high-throughput quantitative methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS), potentially with derivatization of the thiol group to enhance stability and ionization, is a promising avenue. nih.gov Another emerging paradigm is the use of novel electrochemical sensors. Recent work has demonstrated the potential for non-chiral sensor platforms to achieve ultra-trace detection of cysteine enantiomers down to the femtomolar (fM) level. nih.gov Adapting such highly sensitive electrochemical concepts for the specific detection of this compound in complex matrices like water, soil extracts, or biological fluids could revolutionize exposure and environmental monitoring.
Q & A
Basic Research Questions
Q. What are the recommended synthesis routes for S-(pentachlorophenyl)-L-cysteine, and how can purity be optimized?
- Methodology : Synthesis typically involves nucleophilic substitution between L-cysteine and pentachlorophenyl derivatives under controlled pH (7–9). Use tert-butoxide in dimethyl sulfoxide (DMSO) to promote thiol reactivity, as demonstrated in analogous S-allyl-L-cysteine synthesis . Purity optimization requires column chromatography (silica gel, methanol/chloroform gradients) or recrystallization in ethanol/water mixtures. Monitor reaction progress via TLC (Rf ~0.3 in butanol/acetic acid/water 4:1:1) .
Q. How should researchers handle and store this compound to ensure safety and stability?
- Methodology : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/allergic exposure (GHS Category 1 skin sensitizer) . Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Avoid moisture and light exposure, as degradation products may include toxic sulfoxides or disulfides .
Q. What spectroscopic techniques are suitable for characterizing this compound?
- Methodology : Confirm structure via NMR (δ 2.85–3.40 ppm for SCH and C-H groups) and IR (absence of allyl double bond peaks at 990–918 cm) . Mass spectrometry (electron impact) should show molecular ion peaks at m/z corresponding to CHClNOS (M ≈ 394) .
Advanced Research Questions
Q. How can conflicting toxicological data on this compound be resolved in mechanistic studies?
- Methodology : Address contradictions (e.g., renal vs. hepatic toxicity) by standardizing exposure routes (oral vs. parenteral) and species-specific metabolic profiling. Use isotopically labeled -cysteine to track metabolite formation (e.g., sulfoxides, mercapturates) via LC-MS/MS . Compare in vitro (hepatocyte/renal cell assays) and in vivo (rodent models) data to differentiate direct toxicity from secondary effects .
Q. What analytical challenges arise in quantifying trace metabolites of this compound in biological matrices?
- Methodology : Matrix interference in plasma/urine requires solid-phase extraction (C18 columns) followed by derivatization with dansyl chloride for fluorometric detection . Gas chromatography with electron capture detectors (GC-ECD) enhances sensitivity for chlorinated metabolites but requires rigorous derivatization (e.g., silylation) to avoid thermal degradation .
Q. How do structural modifications (e.g., halogen substitution) alter the reactivity and bioactivity of S-aryl-L-cysteine derivatives?
- Methodology : Perform comparative DFT calculations to assess electronic effects of pentachlorophenyl vs. nitrophenyl/allyl groups on thiol pKa and nucleophilicity . Validate predictions via kinetic assays (e.g., glutathione transferase inhibition) and crystallography to map active-site interactions .
Experimental Design Considerations
Q. What controls are critical when assessing mitochondrial toxicity of this compound?
- Methodology : Include negative controls (untreated mitochondria) and positive controls (e.g., S-(1,2-dichlorovinyl)-L-cysteine, a known nephrotoxicant) . Measure ATP synthesis (luciferase assays) and reactive oxygen species (ROS) via DCFH-DA fluorescence. Normalize data to protein content/mitochondrial DNA .
Q. How can researchers minimize sampling bias in environmental fate studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
